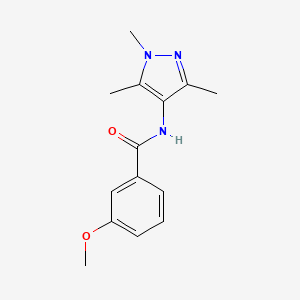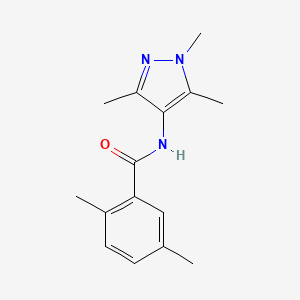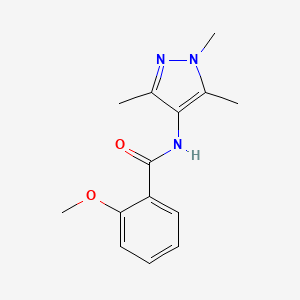
2-methoxy-N-(1,3,5-trimethylpyrazol-4-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methoxy-N-(1,3,5-trimethylpyrazol-4-yl)benzamide (MTB) is a chemical compound with potential applications in scientific research. It belongs to the class of pyrazole derivatives and has been studied for its biochemical and physiological effects.
作用機序
The mechanism of action of 2-methoxy-N-(1,3,5-trimethylpyrazol-4-yl)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes that are important for the growth and survival of cancer cells. 2-methoxy-N-(1,3,5-trimethylpyrazol-4-yl)benzamide has been shown to inhibit the activity of topoisomerase II, which is an enzyme that is involved in DNA replication and repair. By inhibiting this enzyme, 2-methoxy-N-(1,3,5-trimethylpyrazol-4-yl)benzamide can prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects:
2-methoxy-N-(1,3,5-trimethylpyrazol-4-yl)benzamide has been reported to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes such as topoisomerase II and DNA polymerase. 2-methoxy-N-(1,3,5-trimethylpyrazol-4-yl)benzamide has also been reported to induce apoptosis in cancer cells, which is a process of programmed cell death that is important in preventing the growth and spread of cancer.
実験室実験の利点と制限
One of the advantages of using 2-methoxy-N-(1,3,5-trimethylpyrazol-4-yl)benzamide in lab experiments is its high purity and yield. The synthesis method for 2-methoxy-N-(1,3,5-trimethylpyrazol-4-yl)benzamide has been reported to yield high purity and yield of the compound. This makes it easier for researchers to obtain pure 2-methoxy-N-(1,3,5-trimethylpyrazol-4-yl)benzamide for their experiments. However, one of the limitations of using 2-methoxy-N-(1,3,5-trimethylpyrazol-4-yl)benzamide is its potential toxicity. 2-methoxy-N-(1,3,5-trimethylpyrazol-4-yl)benzamide has been reported to be toxic to certain cell types, and researchers must be careful when handling and using the compound in their experiments.
将来の方向性
There are several future directions for the study of 2-methoxy-N-(1,3,5-trimethylpyrazol-4-yl)benzamide. One direction is the further study of its mechanism of action. The exact mechanism by which 2-methoxy-N-(1,3,5-trimethylpyrazol-4-yl)benzamide inhibits the growth of cancer cells is not fully understood, and further research is needed to elucidate this mechanism. Another direction is the development of new derivatives of 2-methoxy-N-(1,3,5-trimethylpyrazol-4-yl)benzamide that may have improved efficacy and reduced toxicity. Finally, the potential use of 2-methoxy-N-(1,3,5-trimethylpyrazol-4-yl)benzamide in combination with other anti-cancer drugs should be explored, as this may lead to improved treatment outcomes for cancer patients.
Conclusion:
In conclusion, 2-methoxy-N-(1,3,5-trimethylpyrazol-4-yl)benzamide is a promising compound for scientific research, particularly in the field of cancer research. Its potential applications, mechanism of action, and biochemical and physiological effects make it an important compound for further study. However, researchers must be aware of its potential toxicity and take appropriate precautions when handling and using the compound in their experiments.
合成法
The synthesis of 2-methoxy-N-(1,3,5-trimethylpyrazol-4-yl)benzamide involves the reaction of 2-methoxybenzoyl chloride with 1,3,5-trimethylpyrazole in the presence of a base such as triethylamine. The resulting product is purified using column chromatography to obtain pure 2-methoxy-N-(1,3,5-trimethylpyrazol-4-yl)benzamide. This method has been reported to yield high purity and yield of 2-methoxy-N-(1,3,5-trimethylpyrazol-4-yl)benzamide.
科学的研究の応用
2-methoxy-N-(1,3,5-trimethylpyrazol-4-yl)benzamide has been studied for its potential use in various scientific research applications. One of the most promising applications is in cancer research. 2-methoxy-N-(1,3,5-trimethylpyrazol-4-yl)benzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been reported to induce apoptosis in cancer cells, which is a process of programmed cell death that is important in preventing the growth and spread of cancer.
特性
IUPAC Name |
2-methoxy-N-(1,3,5-trimethylpyrazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-9-13(10(2)17(3)16-9)15-14(18)11-7-5-6-8-12(11)19-4/h5-8H,1-4H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMWLTWIPRFQWFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)NC(=O)C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-(1,3,5-trimethylpyrazol-4-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(5-Bromopyridin-3-yl)carbonyl]azepane](/img/structure/B7458848.png)
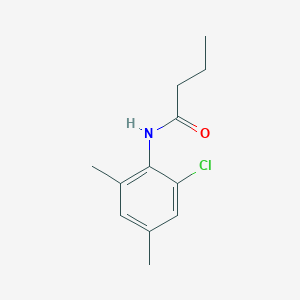
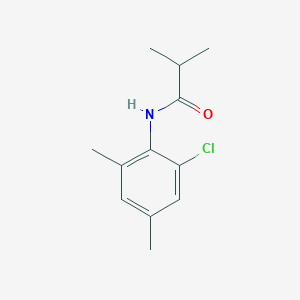

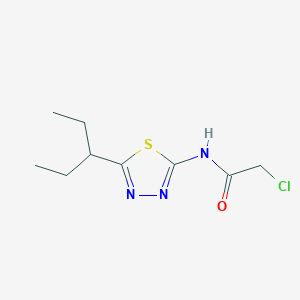
![3-bromo-N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B7458888.png)
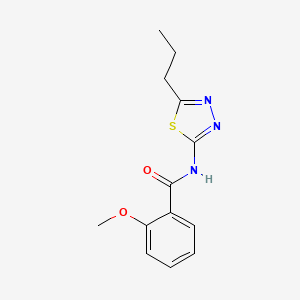
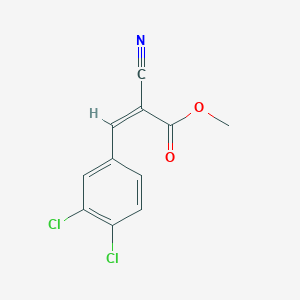
![3-bromo-N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B7458910.png)

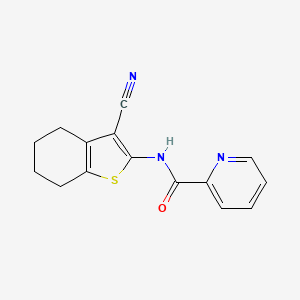
![2-(2-bicyclo[2.2.1]heptanyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide](/img/structure/B7458937.png)
